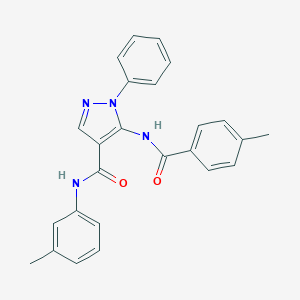![molecular formula C18H18N2O2 B505028 N-allyl-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B505028.png)
N-allyl-2-[(3-methylbenzoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-2-[(3-methylbenzoyl)amino]benzamide is an organic compound belonging to the class of benzamides Benzamides are known for their wide range of applications in medicinal chemistry, industrial processes, and biological research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-[(3-methylbenzoyl)amino]benzamide typically involves a multi-step process. One common method starts with the nitration of m-toluic acid to obtain 2-nitro-3-methylbenzoic acid. This intermediate is then subjected to hydrogenation in the presence of a catalyst to yield 2-amino-3-methylbenzoic acid. The final step involves the reaction of this amine with prop-2-enylbenzoyl chloride under basic conditions to form the desired benzamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-allyl-2-[(3-methylbenzoyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzamide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the reagents used.
Applications De Recherche Scientifique
N-allyl-2-[(3-methylbenzoyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-allyl-2-[(3-methylbenzoyl)amino]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting inflammatory mediators and oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-3-methylbenzoic acid: Another benzamide derivative with similar structural properties.
N-ethyl-2-methylbenzamide: Known for its use in organic synthesis.
3-acetoxy-2-methylbenzamide: Studied for its antibacterial and antioxidant activities
Uniqueness
N-allyl-2-[(3-methylbenzoyl)amino]benzamide stands out due to its unique prop-2-enyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other benzamide derivatives and contributes to its diverse applications in research and industry .
Propriétés
Formule moléculaire |
C18H18N2O2 |
|---|---|
Poids moléculaire |
294.3g/mol |
Nom IUPAC |
2-[(3-methylbenzoyl)amino]-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C18H18N2O2/c1-3-11-19-18(22)15-9-4-5-10-16(15)20-17(21)14-8-6-7-13(2)12-14/h3-10,12H,1,11H2,2H3,(H,19,22)(H,20,21) |
Clé InChI |
KAZNUNHOBZUOEI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NCC=C |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluoro-N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B504948.png)


![2-[(2-fluorobenzoyl)amino]-N-phenylbenzamide](/img/structure/B504951.png)
![2-[(2-fluorobenzoyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B504952.png)
![N-[2-(pyridin-2-ylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B504956.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-pyridinyl)benzamide](/img/structure/B504958.png)
![N-{2-[(2-chloroanilino)carbonyl]phenyl}-2-furamide](/img/structure/B504960.png)


![N-(4-ethoxyphenyl)-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B504967.png)
![N,N-dimethyl-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B504968.png)

